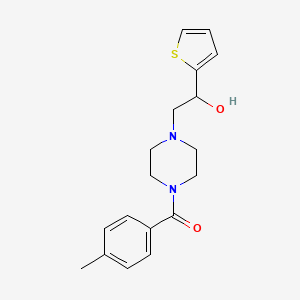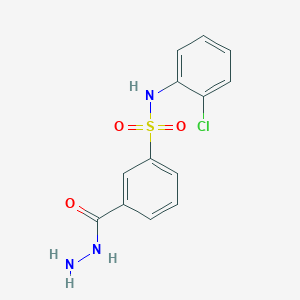
N-(2-chlorophenyl)-3-(hydrazinecarbonyl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-3-(hydrazinecarbonyl)benzene-1-sulfonamide, also known as Sulfachloropyridazine, is a sulfonamide antibiotic that belongs to the class of synthetic antibacterial agents. It is commonly used in the treatment of bacterial infections in both humans and animals. The compound has been extensively studied for its synthesis methods, mechanism of action, biochemical and physiological effects, and future directions for research.
Aplicaciones Científicas De Investigación
Synthesis and Catalytic Applications
N-(2-chlorophenyl)-3-(hydrazinecarbonyl)benzene-1-sulfonamide and related sulfonamide derivatives are significant in organic chemistry for their role in synthesizing various complex molecules. These compounds act as catalysts or intermediates in reactions such as the tandem cyclocondensation-Knoevenagel–Michael reaction, where they facilitate the synthesis of biologically active compounds like pyrazoles and xanthenes in neutral media, showcasing their versatility and efficiency in organic synthesis (Khazaei, Abbasi, & Moosavi‐Zare, 2014). Similarly, the catalytic application of N-bromo sulfonamide reagents in synthesizing 9-aryl-1,8-dioxo-octahydroxanthene derivatives further demonstrates the utility of these compounds in facilitating organic reactions under neutral conditions (Khazaei, Abbasi, & Moosavi‐Zare, 2016).
Biological Evaluation and Molecular Docking
The exploration of sulfonamide derivatives in biological contexts is another area of interest. These compounds have been evaluated for their antitumor activity against cell lines like HepG2 and MCF-7, with some showing promising results. Molecular docking studies help in understanding the potential interactions of these compounds with biological targets, providing insights into their therapeutic potential (Fahim & Shalaby, 2019).
Environmental Applications
Sulfonamide derivatives have also been studied for their environmental applications, particularly in the degradation of pollutants. For example, laccase isoenzymes from Pleurotus ostreatus have shown the ability to efficiently degrade environmental pollutants like chlorophenols, nitrophenols, and sulfonamide antibiotics, highlighting the potential use of sulfonamide-based compounds in environmental biotechnology (Zhuo et al., 2018).
Crystal Structure Analysis and Thermodynamics
The study of sulfonamides extends to understanding their molecular interactions through crystal structure analysis and thermodynamic studies. These investigations provide valuable information about the solubility, solvation, and distribution properties of sulfonamides, aiding in the design of more efficient and targeted compounds for various applications (Perlovich et al., 2007).
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-3-(hydrazinecarbonyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O3S/c14-11-6-1-2-7-12(11)17-21(19,20)10-5-3-4-9(8-10)13(18)16-15/h1-8,17H,15H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSUVXGKMPBJUDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)NN)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2613554.png)
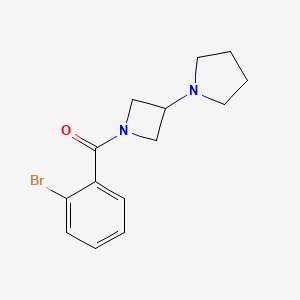
![ethyl N-[(3-chlorophenyl)(2-oxocycloheptyl)methyl]carbamate](/img/structure/B2613559.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(1H-indazol-6-yl)acetamide](/img/structure/B2613562.png)

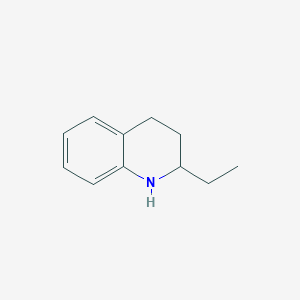
![N-(4-(3-(benzo[d][1,3]dioxol-5-ylamino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2613567.png)
![1-((1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)amino)-2-methyl-1-oxopropan-2-yl acetate](/img/structure/B2613568.png)
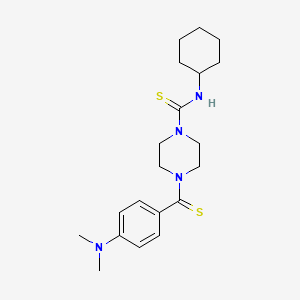
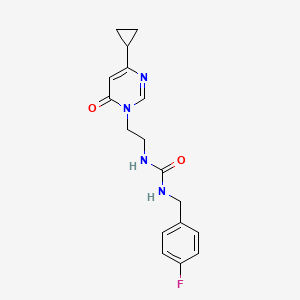
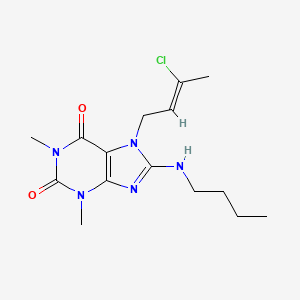
![{2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl cyclopropanecarboxylate](/img/structure/B2613574.png)
